7-Deaza-2'-deoxyinosine triphosphate

Chemical DNA sequencing Oligonucleotide synthesis Universal base stability

7-Deaza-2′-deoxyinosine triphosphate (c7IdTP, C7-IdTP, CAS 136120-28-0) is a modified purine nucleoside triphosphate belonging to the 7-deazapurine nucleotide analog class. It is the triphosphorylated form of 7-deaza-2′-deoxyinosine, a universal base analogue that retains the ambiguous base-pairing profile of 2′-deoxyinosine (dI) while exhibiting dramatically enhanced chemical stability.

Molecular Formula C11H16N3O13P3
Molecular Weight 491.18 g/mol
CAS No. 136120-28-0
Cat. No. B145732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-2'-deoxyinosine triphosphate
CAS136120-28-0
Synonyms7-deaza-2'-deoxyinosine triphosphate
Molecular FormulaC11H16N3O13P3
Molecular Weight491.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1
InChIKeyQLCZUJVRPNFETQ-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deaza-2'-deoxyinosine triphosphate (CAS 136120-28-0) Procurement & Differentiation Guide


7-Deaza-2′-deoxyinosine triphosphate (c7IdTP, C7-IdTP, CAS 136120-28-0) is a modified purine nucleoside triphosphate belonging to the 7-deazapurine nucleotide analog class [1]. It is the triphosphorylated form of 7-deaza-2′-deoxyinosine, a universal base analogue that retains the ambiguous base-pairing profile of 2′-deoxyinosine (dI) while exhibiting dramatically enhanced chemical stability [2]. The compound serves as a substrate for DNA polymerases, enabling enzymatic incorporation of the 7-deaza-dI modification into DNA, and is primarily utilized in applications requiring acid/alkaline-resistant universal nucleosides, DNA-protein interaction probing, and bioorthogonal labeling via click chemistry [3].

Why 7-Deaza-2'-deoxyinosine triphosphate Cannot Be Replaced by dITP, 7-deaza-dGTP, or Other In-Class Analogs


Although 7-deaza-2′-deoxyinosine triphosphate (c7IdTP) shares the ambiguous base-pairing character of 2′-deoxyinosine triphosphate (dITP), simple substitution fails because c7IdTP uniquely combines three properties absent in any single comparator: (i) acid/alkaline stability far exceeding that of dITP, which undergoes rapid depurination under acidic conditions [1]; (ii) a 7-position amenable to halogenation or alkynylation for click chemistry, enabling bioorthogonal functionalization not possible with dITP or 7-deaza-dGTP [2]; and (iii) a polymerase incorporation profile distinctly different from 7-deaza-dGTP—Taq polymerase accepts c7GdTP far more efficiently than c7IdTP, meaning c7IdTP cannot substitute for c7GdTP in applications requiring full dGTP replacement, and vice versa [3]. The quantitative evidence below establishes the specific dimensions where c7IdTP offers procurement-relevant differentiation.

Quantitative Differentiation Evidence for 7-Deaza-2'-deoxyinosine triphosphate (CAS 136120-28-0)


Acid/Alkaline N-Glycosylic Bond Stability: c7IdTP vs. dITP

The 7-deazapurine modification eliminates the N-7 atom, replacing it with a C-H group, which confers extraordinary resistance to acid-catalyzed depurination—a vulnerability of natural purine nucleosides including 2′-deoxyinosine (dI) [1]. While dI undergoes measurable hydrolytic depurination under acidic conditions (first-order rate constants have been determined over acidic pH ranges for 2′-deoxyinosine) [2], 7-deaza-2′-deoxyinosine is described as 'extremely stable against acid or base' and possesses an 'extraordinarily stable N-glycosylic bond' [1]. This stability is maintained in the triphosphate form (c7IdTP) and in oligonucleotides incorporating the modification [3].

Chemical DNA sequencing Oligonucleotide synthesis Universal base stability

Taq Polymerase Incorporation Efficiency: c7IdTP vs. c7GdTP vs. c7AdTP

In a direct head-to-head comparison of all three 7-deazapurine triphosphates during PCR amplification of a 501 bp pUC18 fragment using Taq polymerase, c7GdTP could fully replace dGTP, yielding completely modified DNA. In contrast, c7IdTP (and c7AdTP) required the presence of the parent purine 2′-deoxyribonucleotides for successful amplification—these triphosphates could not fully replace their natural counterparts [1]. In purine/7-deazapurine nucleotide mixtures, Taq polymerase exhibited a clear preference hierarchy: c7GdTP >> c7AdTP ≈ c7IdTP [1]. This demonstrates that c7IdTP has a fundamentally different incorporation efficiency profile compared to c7GdTP, which is the most commonly used 7-deazapurine analog in PCR and sequencing applications.

PCR amplification DNA polymerase substrate specificity 7-deazapurine nucleotide incorporation

Endodeoxyribonuclease Protection Profile: c7IdTP vs. c7GdTP vs. c7AdTP

The incorporation of 7-deazapurine nucleotides into DNA modifies the major groove (elimination of N-7 as a hydrogen bond acceptor), which can disrupt DNA-protein interactions including restriction endonuclease recognition. In a systematic study with 28 endodeoxyribonucleases, DNA fully substituted with c7Gd was protected from phosphodiester hydrolysis in more than 20 cases; only Mae III, Rsa I, Hind III, Pvu II, and Taq I still hydrolyzed the modified DNA [1]. In contrast, DNA partially modified with c7Ad or c7Id showed less efficient protection because complete substitution could not be achieved—the DNA fragments contained a mixture of modified and unmodified nucleotides [1]. This differential protection pattern means c7IdTP-modified DNA cannot achieve the same breadth of endonuclease shielding as c7GdTP-modified DNA.

Restriction endonuclease protection DNA-protein interaction probing Major groove modification

Base-Pairing Ambiguity Profile: c7IdTP Matches dITP But With Enhanced Chemical Stability

The base-pairing ambiguity of 7-deaza-2′-deoxyinosine (the nucleoside form of c7IdTP) was directly compared to that of 2′-deoxyinosine (dI) through extensive oligonucleotide hybridization studies [1]. The duplex stability order was identical for both nucleosides: d(c7I-C) > d(c7I-A) > d(c7I-T) > d(c7I-G) [1]. The various base-pair motifs (wobble pairs) were confirmed to be the same for dI and c7I using modified nucleosides as probes [1]. This establishes that c7IdTP, upon incorporation into DNA, provides identical ambiguous base-pairing functionality to dITP—but without the acid lability that limits dI's utility in chemical sequencing and certain synthesis protocols [2].

Universal base Ambiguous base pairing Duplex stability Hybridization probe

Click Chemistry Functionalization Capability: c7IdTP Derivatives vs. Other Universal Bases

The 7-position of the 7-deaza-dI scaffold provides a unique chemical handle absent in dI and 7-deaza-dG. Halogen substituents (Cl, Br, I) and alkynyl groups (including octa-1,7-diynyl) can be introduced at this position without disrupting the ambiguous base-pairing properties or duplex stability [1]. The terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click' reaction) for bioorthogonal conjugation. Specifically, 7-octadiynyl-7-deaza-2′-deoxyinosine was successfully functionalized with non-fluorescent 3-azidocoumarin via click chemistry to yield a highly fluorescent oligonucleotide conjugate [2]. This conjugation capability is not available with dITP (no 7-position for derivatization) or 7-deaza-dGTP (the 2-amino group directs reactivity differently).

Bioorthogonal labeling Click chemistry Fluorescent oligonucleotide conjugates 7-alkynyl-7-deaza-dI

Formamide Resistance in Chemical DNA Sequencing: 7-Deaza-dI vs. Natural Purines

In chemical DNA sequencing (Maxam-Gilbert method), formamide treatment at elevated temperatures causes imidazole ring opening in natural purine nucleosides (dA, dG) via nucleophilic attack at the electrophilic C-8 position, leading to DNA degradation and loss of sequence information [1]. The 7-deazapurine modification eliminates this degradation pathway because the imidazole ring is replaced by a pyrrole ring lacking the electrophilic C-8 center. While 7-deaza-dG is also resistant to formamide degradation, 7-deaza-dI uniquely combines this resistance with ambiguous (universal) base-pairing properties—7-deaza-dG retains specific Watson-Crick pairing with dC [2]. This makes c7IdTP the only formamide-resistant universal base triphosphate for chemical sequencing applications.

Maxam-Gilbert sequencing Formamide degradation 7-deazapurine stability

Procurement-Relevant Application Scenarios for 7-Deaza-2'-deoxyinosine triphosphate (CAS 136120-28-0)


Chemical DNA Sequencing (Maxam-Gilbert) Requiring Universal Base Positions Under Harsh Conditions

In Maxam-Gilbert chemical sequencing, formamide and acidic/alkaline conditions cause rapid degradation of natural purine nucleosides including dI, leading to strand scission at unwanted positions and loss of sequence information [1]. c7IdTP-derived DNA withstands these conditions due to the absence of the electrophilic C-8 position and the extraordinary stability of the N-glycosylic bond [REFS-1, REFS-2]. Researchers performing chemical sequencing of DNA fragments containing ambiguous (inosine) positions should procure c7IdTP rather than dITP to eliminate formamide-induced degradation artifacts. The compound is explicitly described as a 'facile substitute of 2′-deoxyinosine when stability in acidic or alkaline solution is required' for DNA sequencing by chemical degradation [2].

DNA-Protein Interaction Probing via Major Groove Modification Without Complete Nucleotide Replacement

Incorporation of 7-deazapurine nucleotides eliminates N-7 as a major groove hydrogen bond acceptor, enabling systematic probing of DNA-protein interactions that depend on major groove contacts [1]. Unlike c7GdTP, which fully replaces dGTP and achieves broad endonuclease protection, c7IdTP must be used in mixtures with natural nucleotides and provides partial modification, allowing researchers to selectively probe inosine-specific interactions or to modulate the extent of major groove modification [1]. This partial-modification characteristic is an advantage, not a limitation, when studying proteins that interact with inosine-containing DNA motifs or when graded disruption of major groove contacts is desired [1].

Construction of Fluorescent Oligonucleotide Conjugates via Click Chemistry with Universal Base Function

7-Alkynylated derivatives of c7IdTP, accessible through 7-substituted phosphoramidite chemistry, enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling of DNA [1]. The 7-octadiynyl derivative has been demonstrated to react with non-fluorescent 3-azidocoumarin to yield highly fluorescent oligonucleotide conjugates while retaining the ambiguous base-pairing properties of the parent c7I scaffold [2]. This creates a unique procurement proposition: a universal base triphosphate that simultaneously serves as a click chemistry handle. No other universal base (dITP, 3-nitropyrrole, 5-nitroindole) offers this dual functionality [3]. Laboratories developing fluorescent hybridization probes, molecular beacons, or DNA-based sensors requiring both universal base positions and site-specific fluorophore attachment should select c7IdTP derivatives.

Hybridization Probe and Primer Design Requiring Chemically Robust Universal Bases

The identical base-pairing ambiguity of c7I and dI (duplex stability order C > A > T > G) means c7IdTP can directly replace dITP in any hybridization probe or degenerate primer application [1]. However, c7IdTP provides the critical advantage of acid/alkaline stability during oligonucleotide synthesis, deprotection, and long-term storage [2]. The phosphoramidite of 7-deaza-dI exhibits 'extraordinary stability of the N-glycosylic bond,' enabling routine solid-phase synthesis without the depurination side reactions that complicate dI phosphoramidite chemistry [3]. For core facilities and laboratories producing universal base-containing oligonucleotides at scale, c7IdTP-based building blocks reduce synthesis failures and improve product consistency compared to dITP-based approaches [REFS-2, REFS-3].

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